molecular formula C6H13BO2 B13804632 Z-1-Hexenylboronic acid

Z-1-Hexenylboronic acid

Cat. No.: B13804632
M. Wt: 127.98 g/mol
InChI Key: GWFKSQSXNUNYAC-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-1-Hexenylboronic acid: is an organoboron compound with the molecular formula C6H11BO2. It is a boronic acid derivative featuring a hexenyl group attached to the boron atom. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-1-Hexenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 1-hexene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction typically proceeds under mild conditions, using reagents such as borane-dimethyl sulfide complex and hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Z-1-Hexenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-1-Hexenylboronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules .

Biology: In biological research, boronic acids are used for their ability to form reversible covalent bonds with diols, making them useful in the development of sensors and probes for detecting carbohydrates and other biomolecules .

Medicine: Boronic acids, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors. Their ability to interact with biological molecules makes them valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Z-1-Hexenylboronic acid involves its ability to form covalent bonds with other molecules. In cross-coupling reactions, the boronic acid group interacts with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • Vinylboronic acid
  • Allylboronic acid
  • Phenylboronic acid

Comparison: Z-1-Hexenylboronic acid is unique due to its hexenyl group, which provides distinct reactivity and selectivity in chemical reactions. Compared to vinylboronic acid and allylboronic acid, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications. Phenylboronic acid, on the other hand, has an aromatic ring, which imparts different reactivity compared to the aliphatic hexenyl group .

Properties

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

[(Z)-hex-1-enyl]boronic acid

InChI

InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3/b6-5-

InChI Key

GWFKSQSXNUNYAC-WAYWQWQTSA-N

Isomeric SMILES

B(/C=C\CCCC)(O)O

Canonical SMILES

B(C=CCCCC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.